molecular formula C11H12O5 B096615 Methoxyethyl phthalate CAS No. 16501-01-2

Methoxyethyl phthalate

Cat. No. B096615
CAS RN: 16501-01-2
M. Wt: 224.21 g/mol
InChI Key: NGFWAKGWMSOVMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxy-substituted phthalates and related compounds involves various methods, including hydrothermal reactions, acid-catalyzed methods, and palladium(0)-catalyzed reactions. For instance, coordination polymers with methoxyisophthalate ligands were synthesized using hydrothermal reactions with copper salts and dipyridyl co-ligands, resulting in a variety of structures with different magnetic properties . Another example is the synthesis of fluoroalkylthiolated compounds using a shelf-stable reagent that includes a methoxy-substituted phthalimide . Additionally, the synthesis of phthalides and isocoumarins from hydroxyphthalides using acid catalysis has been reported .

Molecular Structure Analysis

The molecular structures of methoxy-substituted phthalates are characterized by the presence of methoxy groups that can influence the packing and interactions within the crystal lattice. For example, the crystal structures of phthalonitriles with methoxy groups in the ortho- and meta-positions of the terminal benzene rings were reported, highlighting the role of short contacts in molecular packing . The molecular structure of a ligand with a methoxy group was also confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Methoxy-substituted phthalates and related compounds participate in a variety of chemical reactions. For instance, the reaction of a methoxyphenyltelluroethyl phthalimide with ruthenium(III) chloride resulted in the formation of a novel heterocycle, while its reaction with ruthenium(II) yielded a structurally characterized complex . Additionally, methoxy-substituted phthalonitrile resins were synthesized and their curing behavior was studied, indicating that methoxy groups can affect the curing process and the thermal properties of the resulting polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted phthalates are influenced by the presence of methoxy groups. For example, the introduction of methoxyl units in phthalonitrile resins was found to postpone curing and slightly compromise thermal properties, while the presence of allyl groups improved both processability and thermal properties . The oxidation of phthalyl alcohols with methoxy and methyl substituents was studied, showing that the position of ring substituents affects the outcome of the oxidation process .

Scientific Research Applications

  • Indoor Airborne Phthalates in University Campuses : Phthalates, including Methoxyethyl phthalate, were measured in indoor air environments like dormitories and classrooms. Their concentration and potential exposure risks to undergraduates were assessed using passive air samplers and Monte-Carlo simulations (Meng et al., 2020).

  • Phthalates and Human Health : This study reviews the uses, metabolism, and health effects of phthalates, including Methoxyethyl phthalate. It covers a wide spectrum of industrial applications and discusses their potential health impacts based on human and animal studies (Hauser & Calafat, 2005).

  • Phthalate Exposure in Medications : Research shows that Methoxyethyl phthalate can be a component of certain medications, highlighting it as a potential source of human exposure. The study specifically examines the presence of phthalates in medications used for treatments like ulcerative colitis (Hauser et al., 2004).

  • Phthalates in Personal Care Products : The study explores the relationship between personal care product usage and the urinary levels of phthalate metabolites, including Methoxyethyl phthalate. It highlights how personal care products can contribute to phthalate body burden (Duty et al., 2005).

  • Phthalate Concentrations in Personal Care Products : This study assesses the levels of phthalates, such as Methoxyethyl phthalate, in personal care products and evaluates the potential health risks of daily dermal exposure in adult females and infants (Bao et al., 2015).

  • Human Erythrocytes Exposed to Phthalates : Investigates the effects of phthalates, including Methoxyethyl phthalate, on human erythrocytes. It examines their impact on methemoglobin levels, reactive oxygen species, and the activity of antioxidative enzymes (Sicińska et al., 2020).

  • Hormone Activities of Phthalates : This study compares the hormone activities of different phthalates, including Methoxyethyl phthalate, using reporter gene assays. It assesses their impact on endocrine functions (Shen et al., 2009).

Safety And Hazards

Methoxyethyl phthalate is moderately toxic by ingestion and intraperitoneal routes . It is mildly toxic by inhalation . It may cause temporary irritation to the skin and eyes . It may damage fertility or the unborn child .

Future Directions

The leaching of hazardous phthalates from different water stuffs is alarming and needs immediate attention . Bacillus thuringiensis strain was found effective for phthalate remediation at neutral pH . The transition to a non-toxic environment is needed .

properties

IUPAC Name

2-(2-methoxyethoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFWAKGWMSOVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884912
Record name 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxyethyl phthalate

CAS RN

16501-01-2
Record name 1-(2-Methoxyethyl) 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16501-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono(2-methoxyethyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016501012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
720
Citations
EJ Ritter, WJ Scott Jr, JL Randall, JM Ritter - Teratology, 1985 - Wiley Online Library
It is hypothesized that the known teratogen di(2‐methoxyethyl) phthalate (DMEP) acts by in vivo hydrolysis to 2‐methoxyethanol (2‐ME), also a known teratogen, which in turn is …
Number of citations: 92 onlinelibrary.wiley.com
MY Ko, H Park, SH Chon, BS Lee, SW Cha… - Brain …, 2023 - Wiley Online Library
Di‐methoxyethyl phthalate (DMEP) is a well‐known environmentally prevalent endocrine disruptor and may be associated with neurodevelopmental disorders including attention deficit/…
Number of citations: 3 onlinelibrary.wiley.com
OO Efiom - Nigerian Journal of Basic and Applied Sciences, 2010 - ajol.info
The root of Cissampelos owariensis yielded two new additional compounds. These compounds were identified on the basis of spectroscopic analysis, here reported for the first time …
Number of citations: 6 www.ajol.info
J Campbell, D Holt, M Webb - Journal of applied toxicology, 1984 - Wiley Online Library
The rat foetus, in contrast with the maternal liver and placenta, has little or no ability to hydrolyse di‐(2‐methoxyethyl)‐phthalate (DMEP) to mono‐2‐methoxyethylphthalate (MMEP). At …
D Calley, J Autian, WL Guess - Journal of Pharmaceutical Sciences, 1966 - Elsevier
Certain types of plastic materials require the addition of appreciable quantities of plasticizers to impart specific physical-chemical properties to the final item. Presently, many vinyl …
Number of citations: 202 www.sciencedirect.com
S Zhang, Y Shen, L Li, T Fan, Y Wang… - Environmental Science and …, 2018 - Springer
Widespread phthalate exposure has been recently documented and is hypothesized to increase blood pressure (BP) in humans. However, current studies have provided inconclusive …
Number of citations: 39 link.springer.com
H Assessment - 2008 - industrialchemicals.gov.au
… DMEP rapidly undergoes hydrolysis to 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP). 2-ME is then oxidised to methoxyacetic acid (MAA). The rat foetus has …
Number of citations: 0 www.industrialchemicals.gov.au
J Bao, M Wang, X Ning, Y Zhou, Y He… - Journal of Toxicology …, 2015 - Taylor & Francis
Phthalate esters (PE) are synthetic chemicals widely used in industry, and have been detected in personal care products (PCP). Recent findings of human reports demonstrated …
Number of citations: 59 www.tandfonline.com
T Hidetoyo, K Minoru - Toxicology Letters, 1980 - Elsevier
… The toxicity of di-methoxyethyl phthalate(DMEP), butyl phthalyl butyl glycolate(BPBG), di-n-octyl phthalate(DNOP), and di-(2-ethylhexyl) phthalate(DEHP) was not significant. Phthalic …
Number of citations: 5 www.sciencedirect.com
X Yang, D Chen, B Lv, H Miao, Y Wu, Y Zhao - Food Control, 2018 - Elsevier
Dietary exposure to phthalate esters (PAEs) was assessed for the general Chinese population in the 5th Chinese Total Diet Study (TDS). Concentrations of 16 PAEs, including bis (2-…
Number of citations: 38 www.sciencedirect.com

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